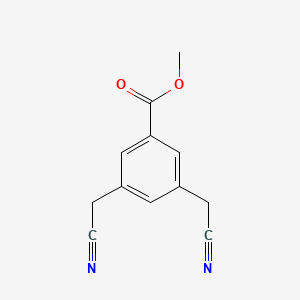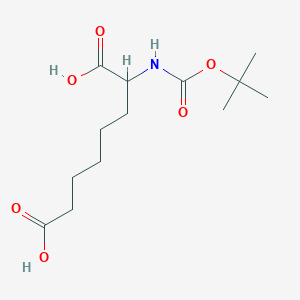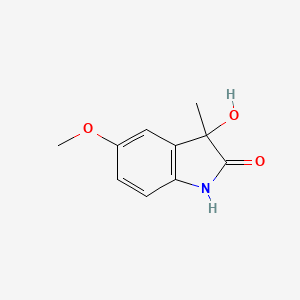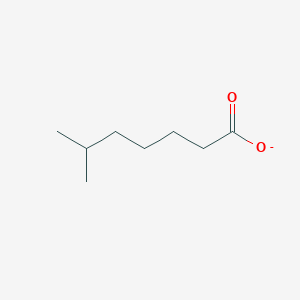![molecular formula C13H18ClN B3257689 3-Phenylbicyclo[2.2.1]heptan-2-amine hydrochloride CAS No. 29345-14-0](/img/structure/B3257689.png)
3-Phenylbicyclo[2.2.1]heptan-2-amine hydrochloride
Übersicht
Beschreibung
3-Phenylbicyclo[2.2.1]heptan-2-amine hydrochloride: is a chemical compound with a bicyclic structure, featuring a phenyl group attached to the bicyclo[221]heptane framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylbicyclo[2.2.1]heptan-2-amine hydrochloride typically involves the reduction of trans-5-nitro-6-phenylbicyclo[2.2.1]hept-2-ene. This reduction can be achieved using Raney alloy mixed with aqueous sodium hydroxide and tetrahydrofuran. The resulting product is then subjected to N-alkylation with ethanol to obtain the desired amine hydrochloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide. The major products formed are often ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, ethanol.
Substitution: Alkyl halides, acyl chlorides, organic solvents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, 3-Phenylbicyclo[2.2.1]heptan-2-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: This compound has potential applications in biological research, particularly in the study of receptor-ligand interactions. Its bicyclic structure can mimic certain natural ligands, making it useful in the design of bioactive molecules.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may act as central nervous system stimulants or possess other pharmacological activities.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and material science.
Wirkmechanismus
The mechanism of action of 3-Phenylbicyclo[2.2.1]heptan-2-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The bicyclic structure allows it to fit into binding sites, potentially modulating the activity of these targets. The exact pathways and molecular targets depend on the specific application and derivative of the compound.
Vergleich Mit ähnlichen Verbindungen
Fencamfamine hydrochloride: A stimulant with a similar bicyclic structure.
N-Ethyl-3-phenylbicyclo[2.2.1]heptan-2-amine: Another derivative with comparable properties.
Uniqueness: 3-Phenylbicyclo[2.2.1]heptan-2-amine hydrochloride stands out due to its specific substitution pattern and the presence of the phenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
IUPAC Name |
3-phenylbicyclo[2.2.1]heptan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N.ClH/c14-13-11-7-6-10(8-11)12(13)9-4-2-1-3-5-9;/h1-5,10-13H,6-8,14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKPTISODKVICJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(C2N)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3257647.png)

![4-[(3-Methyldiazirin-3-yl)methyl]-1,2-diphenylpyrazolidine-3,5-dione](/img/structure/B3257671.png)


![[(2R)-2-[(3aR,5R,6S,6aR)-6-acetyloxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-acetyloxyethyl] acetate](/img/structure/B3257698.png)

